molecular formula C13H19ClN2O B6277274 4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride CAS No. 1587124-37-5

4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride

Cat. No. B6277274
CAS RN: 1587124-37-5
M. Wt: 254.8
InChI Key:
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Description

4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride (4-MPPC-HCl) is a synthetic compound used in scientific research. It is a piperidine derivative with a molecular weight of 269.76 g/mol and a melting point of approximately 200°C. 4-MPPC-HCl has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry.

Scientific Research Applications

4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride has been studied for its potential applications in a variety of scientific fields. In neuroscience, this compound has been used to study the effects of glutamate receptor activation on neuronal excitability. In pharmacology, this compound has been used to study the effects of opioid receptor activation on pain perception. In biochemistry, this compound has been used to study the effects of enzyme inhibition on metabolic pathways.

Mechanism of Action

4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor. When this compound binds to the NMDA receptor, it increases the receptor's activity, resulting in an increase in neuronal excitability. This compound also acts as an agonist of the mu-opioid receptor, a type of opioid receptor. When this compound binds to the mu-opioid receptor, it increases the receptor's activity, resulting in an increase in pain perception. This compound also acts as an inhibitor of the enzyme acetylcholinesterase, resulting in an increase in the levels of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The activation of the NMDA receptor by this compound results in an increase in neuronal excitability, which can lead to various biochemical and physiological effects. These effects include increased levels of calcium, increased levels of nitric oxide, and increased levels of glutamate. The activation of the mu-opioid receptor by this compound results in an increase in pain perception, which can lead to various biochemical and physiological effects. These effects include increased levels of dopamine, increased levels of norepinephrine, and increased levels of endorphins. The inhibition of acetylcholinesterase by this compound results in an increase in the levels of the neurotransmitter acetylcholine, which can lead to various biochemical and physiological effects. These effects include increased levels of memory, increased levels of alertness, and increased levels of cognitive function.

Advantages and Limitations for Lab Experiments

The use of 4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride in lab experiments has several advantages. It is a relatively simple compound to synthesize, and it is easy to scale up for industrial production. It also has a high binding affinity for both the NMDA and mu-opioid receptors, making it an ideal tool for studying receptor activation. Additionally, it is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying enzyme inhibition.
However, there are some limitations to the use of this compound in lab experiments. It is a relatively expensive compound to purchase, and it is not always readily available. Additionally, it is a highly potent compound, and it can have significant effects on the body if it is not used properly.

Future Directions

The potential applications of 4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride are vast, and there are many future directions for research. One potential direction could be to further study the effects of this compound on neuronal excitability and pain perception. Additionally, further research could be done to study the effects of this compound on memory, alertness, and cognitive function. Additionally, further research could be done to investigate the potential therapeutic applications of this compound, such as in the treatment of neurological disorders and pain management. Finally, further research could be done to investigate the potential toxicity of this compound and to develop safer and more effective methods for its use in lab experiments.

Synthesis Methods

4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride can be synthesized by the reaction of 4-methyl-N-phenylpiperidine-4-carboxamide with hydrochloric acid. This reaction is carried out in aqueous solution at room temperature and yields the desired compound with a high yield of up to 95%. The reaction is relatively simple and can be easily scaled up for industrial production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-methyl-N-phenylpiperidine-4-carboxamide hydrochloride involves the reaction of 4-methylpiperidine-4-carboxylic acid with phenylhydrazine to form 4-methyl-N-phenylpiperidine-4-carboxylic acid hydrazide, which is then treated with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the amide, which is finally converted to the hydrochloride salt.", "Starting Materials": [ "4-methylpiperidine-4-carboxylic acid", "phenylhydrazine", "thionyl chloride", "ammonia", "hydrochloric acid" ], "Reaction": [ "4-methylpiperidine-4-carboxylic acid is reacted with phenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 4-methyl-N-phenylpiperidine-4-carboxylic acid hydrazide.", "The hydrazide is then treated with thionyl chloride in anhydrous conditions to form the corresponding acid chloride.", "The acid chloride is then reacted with ammonia in anhydrous conditions to form the amide.", "The amide is then treated with hydrochloric acid to form the hydrochloride salt of 4-methyl-N-phenylpiperidine-4-carboxamide." ] }

CAS RN

1587124-37-5

Molecular Formula

C13H19ClN2O

Molecular Weight

254.8

Purity

0

Origin of Product

United States

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